Propane-1,2,3-triyl tripalmitate-13C3 (CAS 168294-57-3), commonly designated as Tripalmitin-1,1,1-13C3, is a highly specialized, stable isotope-labeled triglyceride where the carboxyl carbon (C1) of each of the three palmitic acid chains is enriched with carbon-13. In B2B procurement for clinical diagnostics and metabolic research, this specific labeling pattern is prioritized because it provides a direct, non-radioactive method for tracking lipid digestion, absorption, and mitochondrial oxidation. Unlike standard analytical reagents, this compound is engineered specifically for in vivo metabolic flux analysis and non-invasive 13CO2 breath testing, offering a safe, high-fidelity alternative to traditional radiotracers for pediatric and longitudinal clinical studies [1].
Substituting Propane-1,2,3-triyl tripalmitate-13C3 with free 13C-palmitic acid critically compromises diagnostic assays, as the free fatty acid bypasses pancreatic lipase cleavage, rendering the tracer blind to exocrine pancreatic insufficiency and fat malabsorption[1]. Conversely, substituting with glycerol-labeled tripalmitin (Tripalmitin-glycerol-13C3) diverts the 13C tracer into gluconeogenic pathways rather than immediate beta-oxidation, destroying the rapid 13CO2 breath signal required for time-sensitive clinical tests. Furthermore, utilizing uniformly labeled tripalmitin (U-13C) introduces severe mass spectral complexity and exponentially higher procurement costs without improving the primary decarboxylation signal, making the 1,1,1-13C3 variant the strict requirement for standardized lipid metabolism workflows .
Tripalmitin-1,1,1-13C3 is specifically designed to require enzymatic hydrolysis by pancreatic lipase before the 13C-palmitate can be absorbed and oxidized to 13CO2. In contrast, free 13C-palmitic acid is absorbed directly across the intestinal mucosa, completely bypassing the lipolysis step[1]. This strict dependency on intraluminal digestion allows the target compound to accurately differentiate between maldigestion (e.g., pancreatic insufficiency) and malabsorption, a distinction impossible to make with free fatty acid tracers.
| Evidence Dimension | Dependency on intraluminal enzymatic hydrolysis prior to absorption |
| Target Compound Data | Tripalmitin-1,1,1-13C3 (Requires pancreatic lipase cleavage to release absorbable 13C-palmitate) |
| Comparator Or Baseline | Free 13C-palmitic acid (Absorbed directly, bypassing lipolysis entirely) |
| Quantified Difference | 100% dependency on lipase activity for the target vs. 0% dependency for the comparator, enabling the differentiation of maldigestion from malabsorption. |
| Conditions | In vivo oral administration in standardized high-fat test meals for 13CO2 breath testing. |
Buyers developing pancreatic insufficiency diagnostics must procure the intact triglyceride, as free fatty acid tracers cannot measure digestive enzyme activity.
The position of the 13C label dictates the speed and clarity of the diagnostic breath signal. Because the 1,1,1-13C3 variant is labeled at the carboxyl carbon, the 13C atom is cleaved and released as 13CO2 during the very first cycle of mitochondrial beta-oxidation[1]. If Tripalmitin-glycerol-13C3 is used instead, the label is routed into the liver for gluconeogenesis or glycolysis, resulting in a delayed, diluted, or entirely absent breath signal.
| Evidence Dimension | Metabolic routing and speed of 13CO2 exhalation |
| Target Compound Data | Tripalmitin-1,1,1-13C3 (Releases 13CO2 during the very first cycle of mitochondrial beta-oxidation) |
| Comparator Or Baseline | Tripalmitin-glycerol-13C3 (Routes 13C into the liver for gluconeogenesis or glycolysis) |
| Quantified Difference | Carboxyl-labeled variants produce a high-amplitude, dynamic 13CO2 breath peak within hours, whereas glycerol-labeled variants yield delayed, diluted, or absent breath signals. |
| Conditions | Postprandial metabolic tracking using Isotope Ratio Mass Spectrometry (IRMS). |
For clinical breath test kits, the 1,1,1-13C3 labeling pattern is mandatory to ensure a rapid, measurable signal within a standard patient observation window.
In quantitative LC-MS/MS workflows, Tripalmitin-1,1,1-13C3 provides a clean, predictable +3 Da mass shift for the intact triglyceride and a +1 Da shift for each cleaved palmitic acid chain . In contrast, uniformly labeled tripalmitin (U-13C51) produces a +51 Da mass shift but suffers from extensive isotopic scrambling and complex isotopologue distributions upon fragmentation, significantly complicating data deconvolution and driving up synthesis costs.
| Evidence Dimension | Isotopologue distribution and precursor mass shift |
| Target Compound Data | Tripalmitin-1,1,1-13C3 (Yields a clean +3 Da mass shift for the intact lipid and +1 Da per cleaved fatty acid) |
| Comparator Or Baseline | Uniformly labeled Tripalmitin U-13C51 (Yields a +51 Da mass shift with extensive isotopic scrambling upon fragmentation) |
| Quantified Difference | Target provides a singular, easily quantifiable MS/MS transition without the severe spectral overlap and prohibitive synthesis costs associated with >50-carbon uniform labeling. |
| Conditions | Quantitative lipidomics and metabolic flux analysis via LC-MS/MS. |
Analytical laboratories should procure the 1,1,1-13C3 variant to simplify data deconvolution and reduce reagent costs while maintaining precise tracking of the lipid backbone.
Traditional lipid metabolism studies relied on 14C-Tripalmitin, which exposes subjects to ionizing radiation and possesses a physical half-life of 5,730 years. Propane-1,2,3-triyl tripalmitate-13C3 utilizes a stable, non-radioactive isotope, completely eliminating radiation exposure (0 mSv) [1]. This allows the tracer to be safely procured and administered in vulnerable populations, including pediatric patients with cystic fibrosis and pregnant women, where radiotracers are strictly contraindicated.
| Evidence Dimension | Ionizing radiation exposure and biological half-life |
| Target Compound Data | 13C-Tripalmitin (Stable, non-radioactive isotope with 0 mSv exposure) |
| Comparator Or Baseline | 14C-Tripalmitin (Radioisotope with a 5,730-year physical half-life) |
| Quantified Difference | Complete elimination of radiation risk, allowing unrestricted use in pediatric, pregnant, and repeated-measure populations where 14C is strictly contraindicated. |
| Conditions | In vivo human clinical trials and nutritional rehabilitation studies. |
Institutional Review Boards (IRBs) and clinical CROs require stable 13C isotopes to bypass the severe regulatory and safety hurdles associated with 14C radiotracers.
Utilizing the lipolysis-dependent nature of the 1,1,1-13C3 label, this compound is formulated into standardized test meals. The subsequent measurement of exhaled 13CO2 provides a direct, quantitative readout of pancreatic lipase activity, serving as a primary diagnostic tool for cystic fibrosis and chronic pancreatitis patients [1].
When incorporated into synthetic lipoprotein emulsions and infused intravenously, the compound allows researchers to bypass intestinal absorption and directly measure the efficiency of LPL-mediated triglyceride hydrolysis in the bloodstream, a critical metric in metabolic syndrome and cardiovascular research[2].
Due to its clean +3 Da mass shift, the compound is utilized as a premium internal standard or metabolic tracer in mass spectrometry workflows. It enables the precise tracking of dietary fat incorporation into chylomicrons, subsequent liver processing, and peripheral tissue storage without the spectral clutter of uniformly labeled alternatives.